2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as BMS-687453, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide exerts its effects by binding to the ATP-binding site of CDK2 and GSK3β, thereby inhibiting their activity. This leads to the inhibition of cell cycle progression and induction of apoptosis, which is beneficial in the treatment of cancer. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit potent inhibitory activity against CDK2 and GSK3β, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its potent inhibitory activity against CDK2 and GSK3β, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its relatively low selectivity, which may result in off-target effects. Further studies are needed to address this limitation and improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide.
Zukünftige Richtungen
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. Another direction is to improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide by modifying its chemical structure. Additionally, future studies could focus on the development of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide as a drug delivery system for the targeted delivery of other therapeutic agents. Overall, the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that includes the reaction of 2-aminobenzamide with benzyl chloromethyl sulfone followed by the reaction of the resulting intermediate with 2-(phenylthio)ethylamine. The final product is obtained after purification and characterization using various techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are involved in the regulation of cell cycle progression and apoptosis. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(18-19-10-4-2-5-11-19)22-15-9-8-14-21(22)23(26)24-16-17-29-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODXGZHKNMFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.